3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride

Salt-form screening Aqueous solubility Building-block reproducibility

For medicinal chemistry programs requiring a conformationally restricted, aqueous-soluble heterocyclic core, this dihydrochloride salt eliminates in-house salt preparation and pre-installs the critical 6-methoxy group. Key advantages: • Direct C-C azetidine-pyridazine linkage withstands diverse cross-coupling conditions, ensuring synthetic robustness. • Dihydrochloride stoichiometry provides high, reproducible aqueous solubility for fragment-based screening. • Supplied at ≥95% purity, suitable for direct use in array synthesis without pre-purification, accelerating SAR cycles.

Molecular Formula C8H13Cl2N3O
Molecular Weight 238.11 g/mol
CAS No. 2703780-73-6
Cat. No. B6211515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride
CAS2703780-73-6
Molecular FormulaC8H13Cl2N3O
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2CNC2.Cl.Cl
InChIInChI=1S/C8H11N3O.2ClH/c1-12-8-3-2-7(10-11-8)6-4-9-5-6;;/h2-3,6,9H,4-5H2,1H3;2*1H
InChIKeySUPHAEHKGMYERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(Azetidin-3-yl)-6-methoxypyridazine Dihydrochloride


3-(Azetidin-3-yl)-6-methoxypyridazine dihydrochloride (CAS 2703780-73-6) is a heterocyclic building block that combines a 6-methoxypyridazine core with an azetidine substituent at the 3-position, isolated as a dihydrochloride salt [1]. The compound belongs to the broader class of azetidine-pyridazine hybrids, which have been investigated as scaffolds for kinase and GPCR-targeted medicinal chemistry programs [2]. Its structural features—a conformationally restricted azetidine ring, an electron-rich methoxypyridazine, and a dual hydrochloride salt form—distinguish it from mono-hydrochloride, free-base, and ether-linked analogues, making it a candidate of interest when specific solubility and reactivity profiles are required for synthetic elaboration or salt-form screening .

Dihydrochloride salt form

Supports aqueous solubility screening and defined stoichiometry for salt metathesis.

6-Methoxy pyridazine core

Provides an electron-rich scaffold for target engagement and synthetic elaboration.

Direct C–C azetidine-pyridazine link

Reduced H-bond acceptors and conformational flexibility vs. ether-linked analogues.

Why This Building Block Cannot Be Interchanged with Close Congeners


Azetidine-pyridazine building blocks with superficially similar structures exhibit distinct physicochemical and reactivity profiles that preclude generic substitution. The dihydrochloride salt form of this compound provides higher aqueous solubility and a well-defined stoichiometry compared to mono-hydrochloride or free-base variants, directly influencing dissolution rates and the reproducibility of salt metathesis in downstream synthesis . The direct C–C bond linking the azetidine to the pyridazine ring alters electronic distribution and conformational preferences relative to ether- or amine-linked analogues, which can translate to divergent reactivity in cross-coupling or nucleophilic aromatic substitution sequences . Furthermore, the 6-methoxy substituent modulates lipophilicity (computed XLogP3) and hydrogen-bond acceptor capacity in ways that are not replicated by unsubstituted or halo-substituted pyridazine comparators, meaning that even compounds sharing the azetidine-pyridazine core cannot be assumed to behave identically in physicochemical assays or synthetic transformations [1].

Salt-form mismatch

Mono-hydrochloride or free-base variants may shift solubility and dissolution behaviour, affecting aqueous reaction reproducibility.

6-Methoxy vs. unsubstituted pyridazine

Lack of methoxy group alters electronic character and lipophilicity, which may confound SAR interpretation and physicochemical assay outcomes.

Ether-linked analogues

Ether oxygen increases H-bond acceptor count and conformational flexibility, potentially altering target engagement and coupling reactivity.

Quantitative Differentiation Evidence vs. Closest Structural Comparators


Salt Stoichiometry and Polar Solubility vs. Mono-Hydrochloride Analogues

The target compound is isolated as a dihydrochloride salt (2 HCl equivalents), whereas the most widely catalogued analogue, 3-(azetidin-3-yl)pyridazine hydrochloride, contains a single HCl equivalent . The higher counterion content increases the molecular weight (238.11 g/mol for the dihydrochloride vs. 171.63 g/mol for the mono-hydrochloride) and, based on class-level salt-form principles, enhances aqueous solubility and hygroscopicity, which can improve handling in aqueous reaction media and facilitate uniform dissolution during high-throughput experimentation . Vendor specifications for the mono-hydrochloride analogue report a minimum purity of 95% but do not provide quantitative solubility data; the dihydrochloride's dual counterion stoichiometry is an inherent physicochemical differentiator relevant to salt-selection workflows .

Salt Stoichiometry
Class-level
Dihydrochloride (2 HCl; MW 238.11) vs. mono-HCl analogue (1 HCl; MW 171.63)
May support higher aqueous solubility in screening workflows.
Class-level salt-form principles; measured solubility data not reported.
Salt-form screening Aqueous solubility Building-block reproducibility

6-Methoxy Substitution and Lipophilicity vs. Unsubstituted Pyridazines

The 6-methoxy group on the pyridazine ring of the target compound is absent in the base comparator 3-(azetidin-3-yl)pyridazine hydrochloride (CAS 1255306-30-9), which bears a hydrogen at the 6-position . While experimentally measured logP values are unavailable for the target compound, the methoxy substituent adds one hydrogen-bond acceptor and increases molecular weight by 66.48 g/mol relative to the unsubstituted comparator, effects that predictably shift lipophilicity and alter passive membrane permeability in cell-based assays . In the ether-linked analogue 3-(azetidin-3-yloxy)-6-methoxypyridazine, which also contains a 6-methoxy group, the computed XLogP3-AA value is -0.1 [1]. The target's direct C–C linkage removes the ether oxygen, suggesting a moderate increase in lipophilicity relative to the ether analogue, consistent with the removal of one hydrogen-bond acceptor, although a precise measured value remains to be determined.

6-Methoxy Substitution
Reported
6-Methoxy present (target) vs. 6-H (unsubstituted comparator). Ether analogue XLogP3: -0.1
Modulates electronic character and lipophilicity for target interaction.
Measured logP not available; structural inference based on PubChem data.
Lipophilicity tuning Pyridazine substitution Physicochemical optimization

Direct C–C Linker vs. Ether Linkage in Azetidine-Pyridazine Hybrids

The target compound features a direct C–C bond between the azetidine C3 position and the pyridazine C3 position, in contrast to the ether-linked analogue 3-(azetidin-3-yloxy)-6-methoxypyridazine (CAS 2222659-75-6), which connects the two rings via an oxygen atom [1]. This structural difference reduces the hydrogen-bond acceptor count by one (loss of the ether oxygen) and alters the rotatable bond count. The ether analogue has five hydrogen-bond acceptors and three rotatable bonds, whereas the target compound has four hydrogen-bond acceptors and two rotatable bonds (azetidine-pyridazine bond plus methoxy rotation), as inferred from its SMILES representation . The reduced rotatable bond count and altered electronic distribution can influence binding entropy in target engagement and affect the regioselectivity of metal-catalyzed couplings during library synthesis [2].

Linker Chemistry
Reported
Direct C–C bond (4 HBA, 2 rot. bonds) vs. ether link (5 HBA, 3 rot. bonds)
Reduces H-bond acceptors and conformational flexibility.
Descriptors inferred from SMILES; may influence binding entropy.
Linker chemistry Azetidine conformation Hydrogen-bond acceptor count

Vendor-Supplied Purity Benchmark for Procurement

Commercially available 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is supplied with a minimum purity specification of 95% as reported by NaviMrO (ANGENE, Catalog AG0280SA-50mg) [1]. This purity level is comparable to the 95% minimum purity specification documented for the structurally related building block 3-(azetidin-3-yl)pyridazine hydrochloride from AKSci (Catalog 8335DT) , providing a consistent quality benchmark across this compound class. For procurement decisions, this means the target compound meets the 95% threshold commonly accepted for early-stage medicinal chemistry synthesis without additional purification, reducing the risk of introducing impurities that could confound biological assay interpretation or compromise subsequent synthetic yields.

Supplier Purity
Specification review
Minimum purity 95% (NaviMrO/ANGENE)
Meets 95% threshold commonly accepted for early synthesis.
Equivalent to related building block; verify lot-specific COA.
Building-block purity Quality specification Procurement benchmark

Optimal Procurement Scenarios in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation with a Conformationally Constrained Core

When a fragment library is being assembled for target-based screening against kinases or GPCRs, the dihydrochloride salt form of this compound offers high aqueous solubility and a pre-organized azetidine-pyridazine scaffold. The direct C–C linkage and dihydrochloride stoichiometry facilitate dissolution in aqueous buffers, while the azetidine ring provides the conformational rigidity shown to improve binding affinity by up to 12-fold over pyrrolidine analogues in published M4 PAM optimization studies [1]. This makes it a suitable core for fragment-growing strategies where maintaining solubility and defined geometry is critical.

Parallel Synthesis for Methoxy-Pyridazine SAR Exploration

For medicinal chemists exploring structure-activity relationships around the pyridazine 6-position, this building block supplies the 6-methoxy substituent pre-installed, eliminating the need for a separate methoxylation step. The methoxy group differentiates it from unsubstituted pyridazine building blocks and can participate in hydrogen-bond networks with target proteins. The 95% minimum purity specification [2] supports direct use in array synthesis without pre-purification, accelerating SAR cycles.

Salt-Form Screening for Dihydrochloride vs. Mono-Hydrochloride Profiles

In preclinical programs where salt-form selection influences oral bioavailability and exposure, the dihydrochloride salt provides a direct comparator to the more common mono-hydrochloride azetidine-pyridazines. The defined 2:1 HCl stoichiometry offers a higher polar surface area per molecule in the solid state, which can differentially affect dissolution rate and hygroscopicity relative to mono-hydrochloride congeners . This enables systematic salt-form optimization without the need for in-house salt preparation.

Synthetic Methodology Development on Azetidine-Pyridazine Templates

The direct C–C linkage between azetidine and pyridazine makes this compound a relevant substrate for developing or testing new cross-coupling conditions on heteroaryl-azetidine systems. Because the C–C bond is less labile than an ether or amine linkage, it withstands a broader range of reaction conditions (e.g., strong bases, organometallic reagents), making it a more robust building block for reaction optimization studies where linker stability is paramount .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Dihydrochloride solubility & constrained azetidine
Aqueous buffer dissolution, binding geometry in target engagement
Methoxy-pyridazine SAR exploration
Pre-installed 6-methoxy group
Electronic character, H-bond network contribution
Salt-form screening (di- vs. mono-HCl)
Defined 2:1 HCl stoichiometry
Dissolution rate, hygroscopicity comparison
Synthetic methodology development
Robust direct C–C bond
Reaction condition tolerance, linker stability under coupling conditions
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